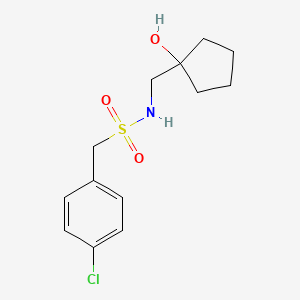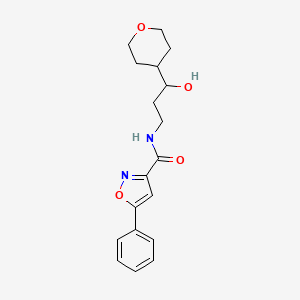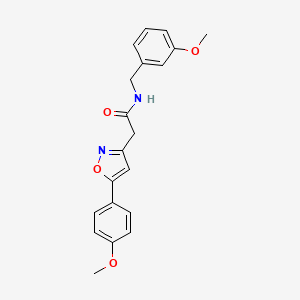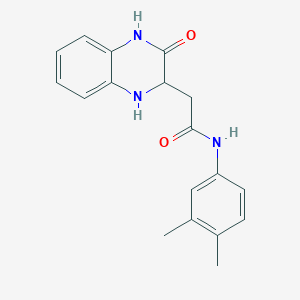
1-(4-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone” is a chemical compound with the molecular formula C12H13ClO2 and a molecular weight of 224.68 . It’s used in neurology research and is associated with various areas such as pain and inflammation, opioid receptors, glutamate receptors, acetylcholine receptors, neurotransmission, depression, epilepsy, Huntington’s, memory, learning and cognition, Parkinson’s, addiction, schizophrenia, stress and anxiety .
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone” consists of a 4-chlorophenyl group attached to a 1-hydroxycyclopentyl group via a methanone linkage .Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standards
This compound is utilized as a reference standard in pharmaceutical testing, particularly for ensuring the quality and purity of ketamine hydrochloride. It serves as an impurity reference material, aiding in analytical development, method validation, and stability and release testing .
Anaesthetic Research
In the field of anaesthetics, the compound is studied as an impurity of ketamine, which is a widely used anaesthetic. Research into its properties helps understand the pharmacokinetics and pharmacodynamics of anaesthetic agents .
Toxicology Studies
Toxicology studies involve the compound as it relates to ketamine hydrochloride. It’s essential for identifying potential toxic metabolites and understanding the metabolic pathways of related substances .
Chemical Synthesis
The compound is of interest in chemical synthesis research, where it may be used as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity and interactions with other chemicals are key areas of study .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure-activity relationship (SAR) is analyzed to design new therapeutic agents. Its unique chemical structure provides insights into the development of novel drugs .
Regulatory Compliance
Regulatory agencies require the use of such compounds as reference standards to comply with international quality standards like ISO 17025 and ISO 17034. This ensures that medicines are consistently produced and controlled according to quality standards .
Educational Purposes
In academic settings, the compound is used for educational purposes, teaching students about drug impurities, their identification, and their significance in pharmaceutical sciences .
Mecanismo De Acción
Target of Action
The primary target of the compound 1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide is currently unknown. The compound is structurally similar to certain derivatives of Ketamine , which primarily target the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If it acts similarly to Ketamine, it could potentially have anesthetic effects, given that Ketamine is commonly used as an anesthetic .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c14-12-5-3-11(4-6-12)9-19(17,18)15-10-13(16)7-1-2-8-13/h3-6,15-16H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUQROFWYJFKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(6-Chloropyridin-3-yl)sulfonyl]-3-methylpiperidin-2-yl}methanol](/img/structure/B2940929.png)


![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2940934.png)
![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2940938.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2940941.png)


![2-[4-(4-Morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2940949.png)

